molecular formula C9H6ClFO B067770 4-Chloro-6-fluoroindan-1-one CAS No. 166250-01-7

4-Chloro-6-fluoroindan-1-one

Cat. No. B067770
M. Wt: 184.59 g/mol
InChI Key: PADRGRWYNJBMQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of fluoroindan derivatives often involves multi-step synthetic routes starting from readily available fluorobenzene or chlorobenzene derivatives. For example, a related compound, 6-Fluoroindan-1-carboxylic acid, was synthesized from 3-fluorobenzaldehyde through a series of steps including condensation, cyclization, and hydrolysis (Das et al., 2008). Similarly, 6-fluoro-2-methylindanone, an intermediate of Sulindac, was synthesized from 4-fluorobenzyl chloride, showcasing the versatility of fluoroindan derivatives in pharmaceutical synthesis (Ying-qi, 2008).

Molecular Structure Analysis

The molecular structure of fluoroindan derivatives is characterized by their indan backbone substituted with fluorine and chlorine atoms at specific positions, which significantly influence their electronic and steric properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating their structures. For instance, the molecular structure of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid was determined using NMR spectroscopy and X-ray crystallography, highlighting the importance of structural analysis in understanding the properties of these compounds (Barili et al., 2001).

Chemical Reactions and Properties

Fluoroindan derivatives participate in various chemical reactions, including substitution, addition, and cyclization reactions, owing to the reactive nature of the fluorine and chlorine atoms. These reactions enable the synthesis of a wide range of compounds with diverse biological and chemical properties. For instance, the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids demonstrated the reactivity of fluoroindan derivatives in obtaining compounds with significant antibacterial activity (Matsumoto et al., 1984).

Physical Properties Analysis

The physical properties of fluoroindan derivatives, such as melting point, boiling point, and solubility, are influenced by the presence of fluorine and chlorine substituents. These properties are critical for determining their applicability in various fields. For example, the synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides showcased the role of fluorine in enhancing the antimicrobial activity of these compounds (Priya et al., 2005).

Scientific Research Applications

Synthesis and Antibacterial Agents

  • Antibacterial Synthesis: A notable application involves the synthesis of antibacterial agents. Studies have shown the effective use of chloro and fluoro substituents in synthesizing compounds with potent antibacterial activity. For instance, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid, a derivative involving fluoro substitution, exhibited broad and potent in vitro antibacterial activity and strong in vivo efficacy against systemic infections (Matsumoto et al., 1984).

Quinoxaline Derivatives Synthesis

  • Quinoxaline Derivatives: Another significant application is in the synthesis of quinoxaline derivatives. A study utilized 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide to produce over 30 new quinoxaline derivatives with unique substitution patterns. These compounds were also evaluated for antimalarial activity (Maichrowski et al., 2013).

Electrophilic Substitution

  • Electrochemical Fluorination: The compound's application extends to electrochemical fluorination processes. For example, in the fluorination of chlorobenzene, compounds such as 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene were obtained, demonstrating the compound's role in producing fluorinated aromatic compounds (Momota et al., 1995).

Molecular Interaction Studies

  • Intermolecular Interaction Analysis: 4-Chloro-6-fluoroindan-1-one derivatives are also used in studies analyzing molecular interactions. A study of 1,2,4-triazole derivatives highlighted the occurrence of various intermolecular interactions, such as lp⋯π interactions, which are essential for understanding molecular behavior (Shukla et al., 2014).

Crystal Structure Analysis

  • Crystal Structure Investigations: The compound plays a role in crystallography, helping to understand molecular structures and conformation. For instance, the study of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile's crystal structure has provided insights into its molecular conformation and the geometry of olefinic bonds (Naveen et al., 2006).

Solvation and Reaction Rates

  • Solvation and Kinetic Studies: The compound is instrumental in studying solvation effects on reaction mechanisms, as seen in the study of 1-fluoro and 1-chloro-2,4-dinitrobenzene's reactions in various solvents (Alarcón-Espósito et al., 2015).

Fluorination Reactions

  • Fluorination and Synthesis: Studies have explored the roles of fluoro compounds in fluorination reactions and synthesis. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride was studied for its potential as a deoxofluorinating agent, demonstrating the diverse fluorination capabilities of fluorine-containing compounds (Umemoto et al., 2010).

Spectroscopy Studies

  • Spectroscopic Analysis: The compound has been used in various spectroscopic studies, like the analysis of 4-chloro-2-fluoroaniline by FT-IR and FT-Raman spectroscopy. Such studies are crucial for understanding the molecular vibrational characteristics and electronic properties of halogenated compounds (Arivazhagan & Rexalin, 2012).

Nonlinear Optical Behavior

  • Optical Properties: The compound is essential in researching nonlinear optical (NLO) behavior. Studies have investigated derivatives of 4-Chloro-6-fluoroindan-1-one for their potential in non-linear optics, assessing properties like hyperpolarizability and molecular electrostatic potential (Gan et al., 2015).

Safety And Hazards

The safety information for 4-Chloro-6-fluoroindan-1-one includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-6-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADRGRWYNJBMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599387
Record name 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoroindan-1-one

CAS RN

166250-01-7
Record name 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-(2-chloro-4-fluorophenyl)propanoic acid (21.6 g, 0.11 mol) and dichloromethane at room temperature was added dropwise oxalyl chloride (19.2 ml). The mixture was stirred at room temperature until gas evolution had ceased. The excess oxalyl chloride was removed by distillation to give 3-(2-chloro-4-fluorophenyl)propionyl chloride. A solution of the 3-(2-chloro-4-fluorophenyl) propionyl chloride in dichloromethane (100 ml) was added dropwise to a mixture of aluminium chloride (17.3 g, 0.13 mol, Aldrich) in dichloromethane (100 ml) at room temperature. After the addition was completed, the mixture was refluxed for 2.5 h. The reaction mixture was poured into ice water (1.5 L). The two phases were separated and the dichloromethane phase was washed with 0.1N aqueous sodium hydroxide, dried (Na2SO4), and concentrated to give crude 4-chloro-6-fluoro-1-indanone. Chromatography on silica gel with hexanes:dichloromethane (1:1) as eluent gave 11.1 g (55%) of 4-chloro-6-fluoro-1-indanone as a white solid: mp 94°-96° C.
Name
3-(2-chloro-4-fluorophenyl) propionyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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